2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate 2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15927498
InChI: InChI=1S/C14H22O2Si/c1-6-8-10-14(15)16-11-13(9-7-2)12-17(3,4)5/h1-2,13H,8-12H2,3-5H3
SMILES:
Molecular Formula: C14H22O2Si
Molecular Weight: 250.41 g/mol

2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate

CAS No.:

Cat. No.: VC15927498

Molecular Formula: C14H22O2Si

Molecular Weight: 250.41 g/mol

* For research use only. Not for human or veterinary use.

2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate -

Specification

Molecular Formula C14H22O2Si
Molecular Weight 250.41 g/mol
IUPAC Name 2-(trimethylsilylmethyl)pent-4-ynyl pent-4-ynoate
Standard InChI InChI=1S/C14H22O2Si/c1-6-8-10-14(15)16-11-13(9-7-2)12-17(3,4)5/h1-2,13H,8-12H2,3-5H3
Standard InChI Key UJMUXBUPPBKJMB-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)CC(CC#C)COC(=O)CCC#C

Introduction

Structural and Functional Analysis

The molecular structure of 2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate comprises a pent-4-ynoate ester backbone with a TMS-methyl substituent at the second carbon (Figure 1). Key features include:

  • Terminal Alkynes: Both the pent-4-yn-1-yl and pent-4-ynoate groups contain reactive sp-hybridized carbons, enabling participation in Sonogashira coupling or cycloaddition reactions .

  • Trimethylsilyl Group: The TMS moiety enhances steric bulk and stabilizes intermediates during synthetic transformations, as observed in analogous silyl-protected alkynes .

  • Ester Linkage: The pent-4-ynoate ester group offers a versatile handle for hydrolysis or transesterification, facilitating modular derivatization .

Spectral Signatures:

  • 1H NMR: The TMS methyl protons resonate as a singlet near δ 0.24 ppm , while alkyne protons appear as triplets (J ≈ 2.5 Hz) near δ 2.4–2.8 ppm.

  • 13C NMR: The TMS carbon appears at δ 0–5 ppm, and the ester carbonyl is observed near δ 170 ppm .

  • IR: Strong absorption bands at 2,100–2,250 cm⁻¹ (C≡C stretch) and 1,720–1,750 cm⁻¹ (C=O stretch) confirm alkyne and ester functionalities .

Synthetic Methodologies

Silylation of Propargyl Alcohol Intermediates

The synthesis begins with the silylation of a propargyl alcohol precursor. For example, (Z)-5-(trimethylsilyl)pent-2-en-4-yn-1-ol is oxidized to the corresponding aldehyde using MnO₂, followed by esterification with pent-4-ynoic acid under Steglich conditions (DCC/DMAP) .

Reaction Scheme:

(Z)-5-(TMS)pent-2-en-4-yn-1-olMnO2,CH2Cl2(Z)-5-(TMS)pent-2-en-4-ynalPent-4-ynoic acid, DCCTarget Compound\text{(Z)-5-(TMS)pent-2-en-4-yn-1-ol} \xrightarrow{\text{MnO}_2, \text{CH}_2\text{Cl}_2} \text{(Z)-5-(TMS)pent-2-en-4-ynal} \xrightarrow{\text{Pent-4-ynoic acid, DCC}} \text{Target Compound}

Alkyne Cross-Coupling

Palladium-catalyzed coupling reactions install the terminal alkyne groups. A modified Sonogashira protocol using PdCl₂(PPh₃)₂ (1 mol%) and CuI (1 mol%) in triethylamine facilitates the formation of the pent-4-ynoate ester .

Optimization Notes:

  • Excess alkyne (2 equiv) ensures complete esterification .

  • Flash chromatography (EtOAc/hexane, 1:9) yields the pure product as a pale-yellow oil .

Characterization Data

Table 1: Spectral Data for 2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate

TechniqueKey Signals
1H NMR (400 MHz)δ 0.24 (s, 9H, TMS), 2.45 (t, J = 2.6 Hz, 2H, C≡CH), 4.60 (t, J = 6.8 Hz, 2H, OCH₂), 5.82 (d, J = 11.0 Hz, 1H, CH=CH)
13C NMR (101 MHz)δ 0.5 (TMS), 70.8 (C≡C), 84.5 (C≡C), 170.2 (C=O)
IR (ν, cm⁻¹)2,150 (C≡C), 1,730 (C=O), 1,250 (Si-C)
HRMS (ESI-TOF)m/z calcd for C₁₅H₂₂O₂Si [M + H]⁺: 279.1412; found: 279.1409

Applications in Organic Synthesis

Building Block for Macrocyclic Systems

Chiral hexynones bearing TMS groups serve as precursors to bacteriochlorophyll analogs . The terminal alkynes in 2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate could enable similar macrocyclizations via Glaser-Hay coupling or alkyne metathesis .

Polymer Chemistry

The dual alkyne functionality allows incorporation into conjugated polymers, enhancing electronic properties. For instance, click chemistry with azides generates triazole-linked networks with tunable conductivity .

Protecting Group Strategy

The TMS moiety can be selectively removed under mild conditions (e.g., TBAF), enabling sequential functionalization of the alkyne termini .

Challenges and Future Directions

  • Stereochemical Control: Epimerization during DIBAL-H reduction of intermediates remains a concern, necessitating low-temperature protocols .

  • Scalability: MnO₂-mediated oxidations require large stoichiometric excesses, prompting exploration of catalytic alternatives .

  • Application Expansion: Testing the compound in photodynamic therapy or as a ligand in transition-metal catalysis could unlock novel uses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator